7-epi-Cefazolin-13C2,15N Sodium Salt is a stable isotopically labeled derivative of cefazolin, a semisynthetic cephalosporin antibiotic. This compound is designed for use in scientific research, particularly in pharmacokinetics and metabolic studies due to its unique isotopic labeling. The sodium salt form enhances its solubility and bioavailability in aqueous solutions.
The compound is synthesized from cefazolin, which is derived from the fermentation of the fungus Cephalosporium acremonium. The isotopic labeling involves replacing specific carbon and nitrogen atoms with their heavier isotopes, carbon-13 and nitrogen-15, respectively. This modification allows for detailed tracking and analysis in various biochemical assays.
7-epi-Cefazolin-13C2,15N Sodium Salt falls under the category of antibiotics, specifically within the cephalosporins class. It is used primarily in research settings rather than clinical applications.
The synthesis of 7-epi-Cefazolin-13C2,15N Sodium Salt typically involves several steps:
The synthesis may employ techniques such as:
The molecular formula of 7-epi-Cefazolin-13C2,15N Sodium Salt can be represented as:
The molecular weight of this compound is approximately 476.48 g/mol. The structure features a beta-lactam ring characteristic of cephalosporins, which is essential for its antibacterial activity.
7-epi-Cefazolin-13C2,15N Sodium Salt can undergo various chemical reactions typical of beta-lactam antibiotics:
These reactions are critical for understanding the pharmacodynamics and stability of the compound in biological systems.
The mechanism of action of 7-epi-Cefazolin-13C2,15N Sodium Salt involves:
Research indicates that cephalosporins exhibit a broad spectrum of activity against Gram-positive and some Gram-negative bacteria, making them effective in treating various infections.
These properties are crucial for handling and application in laboratory settings.
7-epi-Cefazolin-13C2,15N Sodium Salt is primarily utilized in:
This compound serves as a valuable tool for researchers investigating antibiotic efficacy and resistance mechanisms in bacteria.
The molecular architecture of 7-epi-Cefazolin-13C2,15N Sodium Salt centers on the inversion at the C-7 position of the β-lactam ring, distinguishing it from conventional cefazolin. This stereochemical alteration yields the "7-epi" designation, referring specifically to the epimerized configuration where the hydrogen atom at C7 occupies the α-position rather than the typical β-orientation, while maintaining the identical chemical formula (C14H13N7NaO4S3 for the unlabeled variant) [4] [9]. The isotopic enrichment incorporates 13C at two distinct carbon positions (typically the methylene carbon of the tetrazolylacetyl side chain and another specified position) and 15N at the tetrazole ring nitrogen, increasing the molecular weight from approximately 476.48 g/mol to 479.47 g/mol [2] [7]. This mass differential of +3 amu becomes analytically invaluable for mass spectrometric differentiation.
Table 1: Molecular Characterization of 7-epi-Cefazolin-13C2,15N Sodium Salt
Property | Specification | Analytical Significance |
---|---|---|
Molecular Formula | C1213C2H13N715NNaO4S3 | Unique mass signature for detection |
Molecular Weight | 479.47 g/mol | +3 amu shift vs. unlabeled cefazolin |
Configuration at C7 | 7α-H (epi-configuration) | Altered spatial arrangement affecting reactivity |
Purity Specifications | >95% (HPLC) [2] | Threshold for valid analytical applications |
Storage Conditions | -20°C, protected from moisture | Prevents degradation and epimerization reversal |
Epimerization dynamics constitute a critical aspect of this compound's behavior, with the C7 stereocenter exhibiting thermodynamic instability under specific conditions. The equilibrium between cefazolin and its 7-epimer follows first-order kinetics, influenced by pH, temperature, and solvent composition. Studies indicate that the epimerization process occurs through a planar enol intermediate formed by the nucleophilic attack of the C8 carbonyl oxygen on the β-lactam carbonyl carbon, temporarily eliminating chirality at C7 [4]. Upon re-protonation, both α and β configurations become possible, establishing an equilibrium favoring the native β-form (approximately 85:15 ratio at physiological pH). This inherent stereochemical lability in cephalosporins necessitates stringent quality control measures during synthesis and storage to maintain the intended epimeric composition. The presence of the 7-epimer in pharmaceutical formulations has regulatory implications due to potential differences in antibacterial activity and pharmacokinetic behavior, making analytical standards like this isotopically labeled variant essential for precise quantification and monitoring [4] [9].
The strategic incorporation of stable isotopes (13C and 15N) into the 7-epi-cefazolin structure creates a chemically identical but mass-differentiated analogue that serves as an indispensable internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows. This application capitalizes on the predictable +3 amu mass shift while maintaining identical chromatographic behavior, enabling precise quantification of both native cefazolin and its epimer in complex biological matrices [2] [5]. Pharmaceutical researchers employ this isotopically labeled epimer to address analytical challenges arising from the inherent epimerization of cephalosporins – a phenomenon that complicates quality control during manufacturing and stability testing. By spiking samples with a known concentration of 7-epi-Cefazolin-13C2,15N Sodium Salt prior to analysis, scientists can correct for recovery variations and matrix effects through the isotope dilution method, achieving quantification accuracies exceeding 98% even at nanogram-per-milliliter concentrations [5] [7].
Beyond quantification, the isotopic labeling enables definitive metabolic pathway tracing. When administered in in vitro hepatic models, the 13C/15N-labeled epimer generates metabolite signatures detectable through characteristic mass doublets (labeled vs. unlabeled fragments) in high-resolution mass spectra. This capability proved crucial in identifying a previously unknown glutathione adduct formation pathway in cefazolin metabolism linked to rare hepatotoxicity [8]. Similarly, the compound facilitates studies on environmental degradation pathways, where its isotopic signature allows discrimination between biotic and abiotic degradation processes in water and soil samples – essential data for environmental risk assessments of β-lactam antibiotics.
Table 2: Research Applications Enabled by Isotopic Labeling
Application Domain | Specific Use Case | Technical Advantage |
---|---|---|
Quantitative Bioanalysis | Therapeutic drug monitoring in complex matrices | Compensation for matrix effects via isotope dilution |
Metabolic Pathway Mapping | Identification of novel phase I/II metabolites | Detection of mass doublets in metabolite clusters |
Degradation Kinetics | Differentiation of epimerization vs. hydrolysis pathways | Independent tracking of labeled parent and products |
Protein Binding Studies | Characterization of serum albumin binding sites | Quantification of unlabeled drug displacement effects |
Environmental Fate Studies | Tracing antibiotic residues in water treatment systems | Distinguishing parent drug from environmental background |
The synthetic pathway to this doubly labeled compound involves multiple steps starting from isotopically enriched precursors. The tetrazolylacetic acid side chain is typically synthesized from 13C-acetic acid derivatives and 15N-labeled sodium azide to form the 15N-tetrazole moiety [5]. This labeled side chain is then conjugated to the 7-aminocephalosporanic acid (7-ACA) nucleus under controlled acylation conditions that minimize epimerization. The final epimerization to the 7-α configuration is achieved through controlled alkaline treatment followed by purification using preparative HPLC to achieve the required >95% isomeric and isotopic purity [4] [7]. This demanding synthesis contributes to the compound's premium research status and cost, with current market prices for research quantities (50-250 mg) ranging from $1,500 to $5,000 per gram depending on isotopic enrichment levels and purity specifications [2] [5].
The development trajectory of cefazolin derivatives reflects evolving regulatory standards for antibiotic quality control. Cefazolin emerged as a first-generation cephalosporin following its patenting in 1967 and commercial introduction in 1971 under trade names including Ancef and Kefzol [1] [9]. Its initial applications focused on surgical prophylaxis and treatment of susceptible bacterial infections, leveraging its stability against bacterial β-lactamases and favorable pharmacokinetics. However, regulatory scrutiny intensified as analytical capabilities advanced and recognition grew regarding the significance of stereochemical impurities in β-lactam antibiotics. The discovery that cephalosporins undergo epimerization at C7 – generating the 7-epi configuration with potentially altered bioactivity – prompted regulatory agencies to require strict controls over isomeric purity in pharmaceutical formulations [4] [9].
The emergence of 7-epi-Cefazolin-13C2,15N Sodium Salt represents a direct response to these evolving regulatory demands. As pharmacopeial standards began specifying limits for epimeric impurities (typically <2% in final products), analytical methods capable of distinguishing these near-identical isomers became essential [3]. Conventional UV detection proved insufficient due to identical chromophores, creating demand for mass-based detection strategies. This isotopically labeled epimer provided the ideal solution as a stable isotope-labeled internal standard (SIL-IS) that co-elutes chromatographically with the unlabeled epimer while being distinguishable by mass spectrometry. The compound's regulatory significance expanded further with studies linking cephalosporin impurities to unexpected toxicities, including the identification of the N-methylthiodiazole (NMTD) side chain as a potential contributor to hypoprothrombinemia and disulfiram-like reactions in susceptible patients [1] [8].
Table 3: Historical Timeline of Cefazolin Derivative Development and Regulation
Time Period | Development Milestone | Regulatory Impact |
---|---|---|
1967-1971 | Initial patenting and commercialization of cefazolin | Established as preferred surgical prophylactic |
1980s | Recognition of cephalosporin epimerization pathways | USP/EP monographs begin addressing stereoisomerism |
Early 2000s | Advanced mass spectrometry reveals epimer prevalence | Regulatory focus on impurity profiling intensifies |
2013-2014 | CLSI establishes cefazolin as UTI surrogate predictor | Increased need for precise quantification methods |
2020s | Isotopically labeled epimers become reference standards | Required for modern pharmaceutical quality control |
The surrogate testing paradigm shift in clinical microbiology further cemented the compound's importance. In 2013-2014, the Clinical and Laboratory Standards Institute (CLSI) transitioned from using cephalothin to cefazolin susceptibility results as predictors for several oral cephalosporins in uncomplicated urinary tract infections (uUTIs) [3]. This decision established a specific cefazolin breakpoint (≤16 µg/mL) for uUTIs, creating an urgent need for precise susceptibility testing methods. The isotopically labeled 7-epi-cefazolin enables laboratories to validate their susceptibility testing systems by spiking samples with known concentrations of the epimer and verifying that detection methods accurately distinguish it from the native cefazolin – a critical quality assurance step given that misclassification could impact treatment decisions for millions of urinary tract infections annually [3] [6]. Furthermore, studies demonstrating cefazolin's superiority over non-cephalosporin alternatives in preventing periprosthetic joint infections (PJI) after total knee arthroplasty (OR 2.389 for PJI risk with non-cephalosporins) have reinforced its formulary status, indirectly driving demand for advanced analytical standards to ensure product quality [6].
Comprehensive Compound Nomenclature
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: